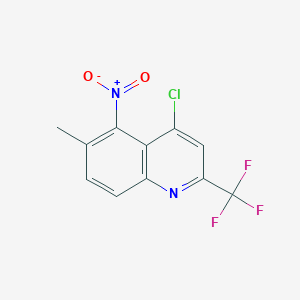

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONWLLRFRJIKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371484 | |

| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-61-9 | |

| Record name | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis protocol, this document outlines a plausible multi-step synthetic route based on established chemical principles and analogous reactions reported in the literature for similar quinoline-based compounds. The guide includes detailed, albeit theoretical, experimental protocols, quantitative data presented in tabular format for clarity, and visual representations of the synthetic workflow to aid in laboratory implementation. This document is intended to serve as a foundational resource for researchers and chemists in the fields of medicinal chemistry and material science.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous synthetic drugs and biologically active molecules. Their diverse applications span from anticancer and anti-inflammatory agents to agrochemicals such as herbicides and fungicides. The introduction of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of these compounds. The target molecule, this compound (C₁₁H₆ClF₃N₂O₂), is a valuable intermediate for the synthesis of more complex bioactive molecules. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

This guide details a proposed three-step synthesis beginning with the cyclization of a substituted aniline, followed by nitration and subsequent chlorination to yield the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a three-step process, commencing with a Gould-Jacobs type reaction to form the quinoline core, followed by nitration and chlorination.

In-depth Technical Guide: 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

A comprehensive review of the synthesis, properties, and potential applications of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline remains challenging due to the limited availability of specific scientific literature on this compound. While a commercial supplier lists the molecule, detailed experimental data, in-depth characterization, and exploration of its biological activities are not readily found in published research.

This guide, therefore, provides a foundational understanding based on the known chemistry of related quinoline derivatives. The information presented herein is extrapolated from literature on analogous structures and serves as a predictive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative experimental data for this compound is not available in public databases. The following table summarizes predicted and basic available information.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClF₃N₂O₂ | [1] |

| Purity | 95% | [1] |

| Appearance | Not specified | - |

| Molecular Weight | 292.63 g/mol (calculated) | - |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

| Solubility | Not determined | - |

| CAS Number | Not assigned | - |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Combes or Gould-Jacobs reactions, followed by nitration and chlorination steps.

A relevant example is the synthesis of the related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which involves cyclization, nitration, and chlorination.[2] An analogous approach for the target compound might start from a suitably substituted aniline and a trifluoromethylated β-ketoester.

Proposed General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of substituted chloro-nitro-quinolines, which could be adapted for the target molecule.

Caption: Conceptual synthetic workflow for this compound.

Methodological Considerations from Analogous Syntheses

The synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involved a three-step process:[3]

-

Cyclization: Reaction of 4-methoxyaniline with ethyl acetoacetate in the presence of polyphosphoric acid.

-

Nitrification: Treatment of the resulting quinolinol with nitric acid in propionic acid.

-

Chlorination: Conversion of the nitrated quinolinol to the 4-chloro derivative using phosphorus oxychloride (POCl₃).

Adapting this for the target compound would likely involve starting with an appropriately substituted aniline and a trifluoromethylated carbonyl compound. The reaction conditions, such as temperature, reaction time, and purification methods (e.g., recrystallization, column chromatography), would require empirical optimization.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Many quinoline-based compounds have been investigated for their potential as anticancer agents.[4][5] The presence of a nitro group can sometimes enhance cytotoxic activity.

-

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine.

-

Agrochemicals: Chloro- and trifluoromethyl-substituted quinolines are used as intermediates in the synthesis of herbicides and fungicides.[6]

The combination of the chloro, methyl, nitro, and trifluoromethyl groups on the quinoline ring of the target compound suggests it could be a candidate for screening in these and other therapeutic areas. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve metabolic stability and bioavailability.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors, it is plausible that this compound could interact with cellular signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, is a common target for quinoline-based inhibitors.[3]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel quinoline-based inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for quinoline inhibitors.

Conclusion

This compound is a compound with limited available data. This guide has provided a predictive overview based on the chemistry of related quinoline derivatives. Further experimental investigation is necessary to fully characterize its physicochemical properties, develop a robust synthetic protocol, and evaluate its potential biological activities. The structural motifs present in this molecule suggest that it may be of interest for further exploration in drug discovery and agrochemical research.

References

In-Depth Technical Guide: 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

CAS Number: 175203-61-9

Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline, a quinoline derivative with potential applications in research and drug development. Due to the limited availability of public data on this specific molecule, this guide combines established information with data extrapolated from closely related analogs to offer a thorough profile. The document covers physicochemical properties, a plausible synthetic route, and insights into its potential biological significance, targeting an audience of researchers, scientists, and professionals in drug development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes its fundamental properties, with additional context provided by data on structurally similar quinoline compounds.

| Property | Value | Source |

| CAS Number | 175203-61-9 | [Commercial Supplier] |

| Molecular Formula | C₁₁H₆ClF₃N₂O₂ | [Calculated] |

| Molecular Weight | 290.63 g/mol | [Calculated] |

| Appearance | Likely a crystalline solid | [Predicted] |

| Purity | Commercially available at ≥95% | [Commercial Supplier] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents | [Predicted] |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not readily accessible. However, based on established quinoline chemistry, a plausible synthetic pathway can be proposed, commencing from a suitable aniline precursor. The following is a hypothetical, multi-step synthesis protocol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

-

Cyclization: Formation of the quinoline core.

-

Nitration: Introduction of the nitro group at the C5 position.

-

Chlorination: Installation of the chlorine atom at the C4 position.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-methyl-2-(trifluoromethyl)quinolin-4-ol

-

Reactants: 4-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

Procedure: A mixture of 4-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A is heated to reflux (approximately 250 °C) for 2-3 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield the quinolin-4-ol intermediate.

Step 2: Synthesis of 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol

-

Reactants: 6-methyl-2-(trifluoromethyl)quinolin-4-ol and a nitrating agent.

-

Procedure: The quinolin-4-ol from the previous step is dissolved in concentrated sulfuric acid at 0 °C. A cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried.

Step 3: Synthesis of this compound

-

Reactants: 6-methyl-5-nitro-2-(trifluoromethyl)quinolin-4-ol and a chlorinating agent.

-

Procedure: The nitrated quinolin-4-ol is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the final product, which can be further purified by column chromatography.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is not publicly documented, the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs. The substituents on this particular molecule suggest several avenues for its potential biological activity.

-

The Quinoline Core: This heterocyclic system is found in drugs with a wide range of activities, including antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., bosutinib) properties.

-

Trifluoromethyl Group: The -CF₃ group is a common bioisostere for a methyl group and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

-

Chloro and Nitro Groups: These electron-withdrawing groups can significantly modulate the electronic properties of the quinoline ring, potentially influencing its interaction with biological targets. The 4-chloro substituent also provides a reactive handle for further chemical modification and the generation of compound libraries for screening.

Given that many substituted quinolines act as kinase inhibitors, it is plausible that this compound could exhibit activity against various protein kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a common target for quinoline-based inhibitors.

Conclusion

This compound is a halogenated and nitrated quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is scarce, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds, potentially targeting kinase-mediated signaling pathways. The proposed synthetic route offers a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

Uncharted Territory: The Biological Activity of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of the specific quinoline derivative, 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. While the quinoline scaffold itself is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents, this particular substituted quinoline remains largely unexplored.

The unique combination of a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and a trifluoromethyl group at position 2 suggests the potential for diverse biological effects. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the presence of chloro and nitro groups on the quinoline ring has been associated with various pharmacological activities in other molecules.[3]

Despite the intriguing structural features of this compound, no peer-reviewed studies detailing its synthesis, characterization, or biological evaluation were identified. Commercial suppliers list the compound, confirming its existence and availability for research purposes.[4] However, this availability has not yet translated into published research on its biological profile.

Insights from Structurally Related Quinoline Derivatives

To hypothesize on the potential biological activities of this compound, it is instructive to examine the documented activities of structurally similar compounds. The broader family of quinoline derivatives has demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[5]

Anticancer Potential

Numerous quinoline derivatives have been investigated for their antiproliferative properties. For instance, compounds with chloro and nitro substitutions on the quinoline core have been reported to exhibit anti-cancer activities.[3] The PI3K/Akt/mTOR signaling pathway, crucial in cell proliferation and survival, has been a target for quinoline-based inhibitors.[6] Specifically, 4-aminoquinoline derivatives have shown cytotoxic effects against human breast cancer cell lines.[7] Furthermore, the introduction of a trifluoromethyl group into heterocyclic structures is a common strategy in the design of modern anticancer drugs.[8]

Antimicrobial Activity

The quinoline scaffold is famously present in antimalarial drugs like chloroquine. Beyond that, various quinoline derivatives have been explored for their broader antimicrobial properties. The trifluoromethyl group is often incorporated into quinoline structures to enhance their biological activity, including antimicrobial effects.[1] For example, certain trifluoromethyl-containing quinolines have been synthesized with the expectation of antibacterial activity.[9] Studies on other quinoline-based derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[10]

Other Potential Activities

Derivatives of 4-chloroquinazolines, a related heterocyclic system, have been screened for antiproliferative properties against various tumor cell lines.[11] Additionally, some 4-aryl-6-chloro-quinoline derivatives have been evaluated for their potential as anti-hepatitis B virus (HBV) agents.[12]

Future Directions

The absence of biological data for this compound presents a clear opportunity for future research. A systematic investigation into its biological effects is warranted.

A logical workflow for such an investigation could be:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Elusive Mechanism of Action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey into the vast landscape of chemical entities. While the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, giving rise to a multitude of approved drugs, the specific biological role and mechanism of action for many of its derivatives remain largely unexplored. One such compound is 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline.

Despite its defined chemical structure, a thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and mechanism of action for this compound. Currently, there are no published studies detailing its pharmacological effects, specific molecular targets, or any modulated signaling pathways. Its existence is noted primarily within chemical supplier catalogs, indicating its availability for research purposes.

The Quinoline Scaffold: A Foundation of Diverse Biological Activity

The broader family of quinoline derivatives boasts a remarkable range of pharmacological activities.[1][2] This versatility has cemented the quinoline nucleus as a cornerstone in the development of therapeutics for a wide array of diseases.[2] Documented biological effects of various quinoline-based compounds include:

-

Anticancer Properties: Many quinoline derivatives exert their anticancer effects through diverse mechanisms such as the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling pathways.[2] Some have also been shown to interfere with DNA synthesis and induce oxidative stress, leading to cancer cell death.[1]

-

Antimalarial Activity: Historically, quinoline alkaloids like quinine have been pivotal in the fight against malaria. Synthetic quinolines continue this legacy, with some acting by inhibiting the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite, leading to a buildup of toxic heme that kills the parasite.[3] Other novel quinoline-derivatives have been found to inhibit protein synthesis in the parasite by targeting translation elongation factor 2 (PfEF2).[4][5][6]

-

Anti-inflammatory Effects: Certain quinoline-based molecules have been investigated for their potential to mitigate inflammation by inhibiting enzymes that mediate the inflammatory response.[2]

-

Antimicrobial and Antiviral Activities: The structural versatility of the quinoline ring allows for modifications that can lead to potent antibacterial and antiviral agents.[1][7]

Contextualizing this compound

While direct biological data on this compound is absent, the activities of structurally related compounds can offer speculative insights into its potential areas of biological relevance.

For instance, the closely related compound 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline , which lacks the 5-nitro group, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory and antimicrobial agents.[8] This suggests that the core structure is amenable to producing biologically active molecules.

Furthermore, another related derivative, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline , has been synthesized as a key intermediate for compounds targeting the PI3K/Akt/mTOR signaling pathway, which is fundamental in cancer cell proliferation and survival.[9][10] The presence of chloro, methyl, and nitro substituents in this and the target compound hints at the chemical space being explored for inhibitors of critical cellular pathways.

Future Directions and a Call for Investigation

The absence of a documented mechanism of action for this compound presents an open field for investigation. Its structural features—a trifluoromethyl group known to enhance metabolic stability and cell permeability, a reactive chloro group at the 4-position, and a nitro group which can be involved in bioreductive activation or specific molecular interactions—make it a candidate for biological screening.

To elucidate its potential therapeutic value, a systematic approach would be required. This would begin with broad phenotypic screening against a panel of human cell lines (e.g., cancer, immune, microbial) to identify any cytotoxic, cytostatic, or other biological effects.

Hypothetical Experimental Workflow

Should initial screening reveal biological activity, a subsequent, more focused investigation would be necessary to determine the mechanism of action. A hypothetical workflow for such an investigation is outlined below.

Caption: A hypothetical workflow for the investigation of a novel compound's mechanism of action.

This structured approach, moving from broad screening to specific target identification and pathway analysis, would be essential to characterize the currently unknown biological role of this compound. Until such studies are conducted and published, its mechanism of action remains a matter of scientific speculation, presenting a clear opportunity for future research in the field of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for the novel compound 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Given the compound's structural motifs—a quinoline core, a trifluoromethyl group, and a nitro group—it is of significant interest for applications in medicinal chemistry and materials science.[1] The trifluoromethyl group can enhance metabolic stability and bioactivity, making this scaffold a valuable target for drug discovery programs, particularly in the development of anti-inflammatory and antimicrobial agents.[1]

This document outlines the expected spectroscopic characteristics based on analogous structures and provides a detailed, adaptable experimental protocol for its synthesis.

Predicted Spectroscopic Data

While direct experimental spectra for this compound are not widely available, the following data are predicted based on the analysis of structurally related quinoline derivatives and established principles of spectroscopy.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | s | - |

| H-7 | ~7.9 - 8.1 | d | ~8.0 - 9.0 |

| H-8 | ~8.2 - 8.4 | d | ~8.0 - 9.0 |

| -CH₃ (at C-6) | ~2.5 - 2.7 | s | - |

Note: The precise chemical shifts are estimations and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring system. Carbons attached to or near electron-withdrawing groups are expected to be shifted downfield.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~148 - 152 (q, J ≈ 35-40 Hz) |

| C-3 | ~120 - 124 |

| C-4 | ~145 - 149 |

| C-4a | ~128 - 132 |

| C-5 | ~140 - 144 |

| C-6 | ~135 - 139 |

| C-7 | ~125 - 129 |

| C-8 | ~128 - 132 |

| C-8a | ~147 - 151 |

| -CF₃ | ~120 - 124 (q, J ≈ 275 Hz) |

| -CH₃ | ~18 - 22 |

Note: The signals for carbons coupled to fluorine (C-2 and -CF₃) will appear as quartets (q) due to spin-spin coupling.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitro, trifluoromethyl, and chloro-substituted aromatic functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong, Multiple Bands |

| C-Cl Stretch | 850 - 550 | Medium-Strong |

Note: The strong C-F stretching vibrations of the trifluoromethyl group often result in multiple intense bands in the fingerprint region.[3][4][5] The nitro group stretches are also highly characteristic and strong.[6][7][8]

Predicted Mass Spectrometry Fragmentation

Under electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak followed by characteristic fragmentation patterns involving the loss of substituents.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Fragment | Description |

| 290/292 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 275/277 | [M - CH₃]⁺ | Loss of the methyl group |

| 261 | [M - NO]⁺ | Loss of nitric oxide |

| 244/246 | [M - NO₂]⁺ | Loss of the nitro group |

| 221 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 186 | [M - Cl - NO₂]⁺ | Sequential loss of chlorine and nitro group |

Note: The fragmentation of quinolines can also involve the loss of HCN from the ring structure after initial fragmentations.[9][10][11]

Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process, starting from a suitable aniline precursor. The following protocol is a plausible and adaptable pathway.

Synthesis of 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

This step involves the cyclization of an aniline with a β-ketoester, a reaction analogous to the Gould-Jacobs reaction.[12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methylaniline (1.0 eq) to a suitable high-boiling point solvent such as diphenyl ether.

-

Addition of Reagents: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the flask.

-

Cyclization: Heat the mixture to approximately 240-250 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried under vacuum to yield 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline

This step involves the chlorination of the 4-hydroxyquinoline intermediate.

-

Reaction Setup: To a round-bottom flask, add 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a sodium carbonate solution until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification by column chromatography can be performed if necessary.

Synthesis of this compound

The final step is the electrophilic nitration of the quinoline ring. The directing effects of the existing substituents will favor nitration at the C-5 or C-7 position.[13][14]

-

Reaction Setup: In a flask cooled in an ice-water bath (0-5 °C), slowly add 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (1.0 eq) to concentrated sulfuric acid (H₂SO₄).

-

Nitration: While maintaining the low temperature, add fuming nitric acid (HNO₃, 1.1 eq) dropwise with constant stirring.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then washed with a cold sodium bicarbonate solution. The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. uop.edu.pk [uop.edu.pk]

Technical Guide: Physicochemical Properties of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline. Due to the absence of specific experimental data for this compound in publicly available literature, this document leverages data from structurally analogous compounds to predict its physicochemical behavior. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate empirical data. This guide is intended to be a foundational resource for scientists and professionals involved in the research and development of this and similar molecules.

Predicted Physicochemical Properties

The molecular structure of this compound incorporates several functional groups that will dictate its solubility and stability profile. The quinoline core is inherently hydrophobic. [1]The presence of a trifluoromethyl group is known to increase lipophilicity and metabolic stability. [2]The nitro group, being strongly electron-withdrawing, can render the compound susceptible to specific degradation pathways, while the chloro, methyl, and trifluoromethyl substituents will further influence its overall physicochemical properties.

Predicted Solubility Profile

The solubility of a compound is a critical parameter that affects its behavior in both experimental and physiological environments. [3]Quinoline itself is only slightly soluble in cold water but dissolves more readily in hot water and most organic solvents. [4]Substituted quinolines, however, can exhibit a wide range of solubilities depending on the nature of their substituents. [1] Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | Low | The quinoline core is hydrophobic, and the trifluoromethyl and chloro groups contribute to low aqueous solubility. [1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally, quinoline derivatives show good solubility in these solvents. [3] |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding and have a polarity that is often compatible with substituted quinolines. [3] |

| Non-Polar | Hexane, Toluene | Low | The presence of the polar nitro group and the nitrogen in the quinoline ring likely limits solubility in non-polar solvents. |

Several strategies can be employed to enhance the aqueous solubility of poorly soluble quinoline derivatives, including pH adjustment, co-solvency, salt formation, and the use of cyclodextrins. [1]

Predicted Stability Profile

The stability of a pharmaceutical compound is a critical factor for its safe handling, storage, and efficacy. [5]The stability of this compound will be influenced by its constituent functional groups. Nitroaromatic compounds can be susceptible to degradation, particularly under reducing conditions. [6][7]The carbon-fluorine bonds in the trifluoromethyl group are very strong, which generally imparts high metabolic stability. [2] Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathways |

| Thermal | Moderate | The decomposition temperature will likely be influenced by the nitro group, which is a common feature in energetic materials. [5][8] |

| pH | Stable in neutral and acidic pH. Potential for degradation under strongly basic conditions. | Hydrolysis of the chloro group or reactions involving the nitro group may occur at extreme pH values. |

| Photochemical | Potentially Unstable | Many aromatic compounds, including some quinoline derivatives, can degrade upon exposure to light. Photostability testing is recommended. |

| Oxidative | Likely Stable | The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic system resistant to oxidative degradation. [6] |

| Reductive | Likely Unstable | The nitro group can be readily reduced to form amino derivatives, which is a common metabolic pathway for nitroaromatic compounds. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. [9] Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatic shaker

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed. [3]2. Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved compound has reached a plateau. [9]3. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant. [9]4. Quantification:

-

Prepare a series of calibration standards by dissolving known amounts of the compound in the chosen solvent.

-

Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the solubility by multiplying this concentration by the dilution factor.

Workflow for solubility determination by the shake-flask method.

Stability Assessment: HPLC-Based Method

Stability studies are essential to determine how the quality of a substance varies over time under the influence of environmental factors. [10][11]A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. [12] Objective: To assess the chemical stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents for preparing solutions (e.g., acetonitrile, water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. This often involves testing different columns, mobile phases, and gradient conditions.

-

Forced Degradation Studies: Expose solutions of the compound to various stress conditions to generate potential degradation products. This helps to validate the stability-indicating nature of the HPLC method. [12] * Acid/Base Hydrolysis: Treat the compound with acidic and basic solutions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide.

-

Thermal Stress: Expose the solid compound and solutions to high temperatures.

-

Photostability: Expose the compound to light according to ICH Q1B guidelines. [11]3. Long-Term and Accelerated Stability Studies:

-

Store samples of the compound in controlled environmental chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions. [10][13] * Withdraw samples at predetermined time points (e.g., 0, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated). [10][14]4. Sample Analysis: Analyze the samples from the stability studies using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor the assay of the parent compound over time.

-

Identify and quantify any degradation products.

-

Evaluate changes in physical appearance or other relevant properties.

-

General workflow for a chemical stability testing program.

Conclusion

While specific experimental data for this compound is not currently available, a predictive analysis based on its structural components suggests it is likely to be a compound with low aqueous solubility and moderate stability, with potential liabilities related to its nitro group. The experimental protocols detailed in this guide provide a clear path for researchers to determine the precise solubility and stability profiles of this molecule, which is essential for its further development and application.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. usp.org [usp.org]

- 13. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 14. japsonline.com [japsonline.com]

potential therapeutic targets of trifluoromethylquinolines

An In-depth Technical Guide to the Potential Therapeutic Targets of Trifluoromethylquinolines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethylquinolines (TFQs) represent a privileged scaffold in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. The incorporation of the trifluoromethyl (-CF3) group onto the quinoline core enhances critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide synthesizes current research to delineate the key molecular targets of TFQs, presenting quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of associated signaling pathways and workflows to facilitate further drug discovery and development efforts.

Introduction: The Quinoline Scaffold and the Trifluoromethyl Advantage

The quinoline ring system is a foundational heterocyclic motif in numerous biologically active compounds and approved drugs, valued for its versatile and accessible chemical nature.[4][5] Its structure allows for extensive modification, enabling the fine-tuning of pharmacological activity.[6][7] When combined with a trifluoromethyl group, the resulting TFQ derivatives gain significant advantages. The -CF3 group is a potent electron-withdrawing moiety that can dramatically alter a molecule's electronic properties, leading to:

-

Enhanced Metabolic Stability : The strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic degradation, often increasing a drug's half-life.[2][8]

-

Increased Lipophilicity : This property can improve a compound's ability to cross cellular membranes, enhancing bioavailability and cell permeability.[2][3]

-

Improved Binding Affinity : The -CF3 group can engage in unique interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to more potent inhibition.[2][9]

These synergistic properties make TFQs highly valuable lead compounds in the pursuit of novel therapeutics.[1]

Therapeutic Areas and Key Molecular Targets

Research has identified several key areas where TFQs show significant therapeutic promise. The primary focus has been on oncology, with emerging applications in neurodegeneration and infectious diseases.

Oncology

TFQs exhibit potent anticancer activity through the modulation of numerous targets crucial for cancer cell proliferation, survival, and metastasis.[10][11]

A. Protein Kinases

Protein kinases are a major class of enzymes often dysregulated in cancer and are primary targets for many TFQ derivatives.[4][12] Key kinase targets include:

-

PI3K (Phosphoinositide 3-kinase) : As a central node in a critical cell survival pathway, PI3K is a validated cancer target. Molecular docking studies have shown that TFQ derivatives can effectively bind to the active site of PI3K, suggesting this as a mechanism for their cytotoxic activity.[13]

-

c-Met (Hepatocyte Growth Factor Receptor) : Overactivation of the c-Met signaling pathway is implicated in numerous cancers, promoting cell growth and invasion.[4][5] Certain 3,5-diamino-7-trifluoromethylquinolines have been identified as highly potent inhibitors of the c-Met tyrosine kinase.[4]

-

EGFR (Epidermal Growth Factor Receptor) & VEGFR (Vascular Endothelial Growth Factor Receptor) : These receptor tyrosine kinases are pivotal in tumor growth and angiogenesis.[4][14] Novel TFQ derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[15]

-

SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) : SGK1 is implicated in prostate cancer progression. Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents targeting SGK1.[12]

B. Tubulin Polymerization

The microtubule network is essential for cell division, making tubulin a key target for chemotherapy. Certain TFQ derivatives have been shown to inhibit tubulin polymerization by targeting the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][15]

C. Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. The TFQ derivative FKL117 has been identified as a targeted inhibitor of HDAC1 in cervical cancer cells, leading to increased histone acetylation and apoptosis.[16]

Table 1: Quantitative Anticancer Activity of Selected Trifluoromethylquinoline Derivatives

| Compound ID | Target / Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 15 | EGFR | IC50 | 0.0728 | [15] |

| VEGFR-2 | IC50 | 0.0523 | [15] | |

| MCF-7 (Breast Cancer) | IC50 | 0.0977 | [15] | |

| Compound 2 | Cancer Cell Lines | LC50 | 14.14 | [11] |

| FKL117 | HDAC1 | - | - | [16] |

| Pelitinib (EKB-569) | EGFR | IC50 | 0.083 | [4] |

Note: IC50 is the half-maximal inhibitory concentration. LC50 is the lethal concentration for 50% of cells. A lower value indicates higher potency.

Neurodegenerative Diseases

The unique physicochemical properties of TFQs, particularly their enhanced ability to cross the blood-brain barrier, make them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[9][17] Research suggests that TFQ derivatives may possess neuroprotective properties, although specific molecular targets in this context are still under active investigation.[17][18] The development of TFQ-based compounds aims to inhibit enzymes like acetylcholinesterase (AChE) and beta-site APP cleaving enzyme-1 (BACE1), which are implicated in the progression of these diseases.[18][19]

Infectious Diseases

The quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10] The introduction of a trifluoromethyl group is a strategy being explored to overcome drug resistance in parasites.[10]

-

Antiparasitic : TFQs are being investigated as agents against Plasmodium falciparum, the parasite responsible for malaria.[10]

-

Antiviral : Derivatives of 2,8-bis(trifluoromethyl)quinoline have demonstrated potent in-vitro activity against the Zika virus (ZIKV), showing improved performance compared to the antimalarial drug mefloquine.[20]

-

Antibacterial : Certain TFQ derivatives have shown the ability to inhibit antibiotic efflux pumps in multidrug-resistant bacteria, suggesting a potential role in combating antibiotic resistance.[17] They also exhibit inherent activity against various bacterial strains.[6][7]

Signaling Pathways Modulated by Trifluoromethylquinolines

TFQs exert their anticancer effects by intervening in complex signaling networks that control cell fate. The diagrams below illustrate key pathways targeted by these compounds.

Experimental Methodologies and Workflows

The evaluation of TFQs involves a series of standard and specialized in vitro and in vivo assays. Below are representative protocols for key experiments and a general workflow for drug discovery.

General Experimental Workflow

The process of identifying and validating TFQs for a specific therapeutic target typically follows a structured pipeline from initial screening to preclinical evaluation.

Protocol: In Vitro Cell Proliferation (MTT) Assay

This assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment : Prepare serial dilutions of the trifluoromethylquinoline compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to quantify the inhibitory activity of a compound against a specific protein kinase.[21]

-

Plate Preparation : In a 384-well plate, add the target kinase, the appropriate substrate (e.g., a peptide), and the test TFQ compound at various concentrations.

-

Reaction Initiation : Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubation : Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Detection : Add a detection reagent that contains an enzyme to deplete the remaining ATP. The luminescent signal generated is proportional to the amount of ATP remaining in the well. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Analysis : Normalize the data against controls (0% and 100% inhibition). Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

Trifluoromethylquinolines are a versatile and potent class of compounds with a broad range of potential therapeutic applications. The addition of the trifluoromethyl group confers significant advantages, enhancing their drug-like properties. The most substantial evidence for their utility lies in oncology, where they target a multitude of critical pathways involving protein kinases, tubulin dynamics, and epigenetic regulators. While promising, the exploration of TFQs in neurodegenerative and infectious diseases is still in earlier stages and warrants further investigation to identify and validate specific molecular targets.

Future research should focus on:

-

Target Selectivity : Developing TFQ derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance : Investigating the efficacy of TFQs against drug-resistant cancer cell lines and pathogens.[22]

-

Pharmacokinetic and Pharmacodynamic Studies : Conducting comprehensive in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles and to establish a clear relationship between dose, exposure, and therapeutic effect.

-

Structural Biology : Elucidating the crystal structures of TFQs in complex with their protein targets to guide rational drug design and lead optimization efforts.[4]

The continued exploration of this chemical scaffold holds great promise for the development of next-generation therapies for some of the most challenging human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. nbinno.com [nbinno.com]

- 9. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethyl quinoline derivative targets inhibiting HDAC1 for promoting the acetylation of histone in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of substituted nitroquinolines

A comprehensive review of substituted nitroquinolines, covering their synthesis, biological activities, and structure-activity relationships, designed for researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to their use in numerous approved drugs. The introduction of a nitro group (NO₂) to the quinoline core can significantly modulate the molecule's electronic properties and biological activity, often enhancing its potency. Substituted nitroquinolines have emerged as a versatile class of compounds with significant potential in drug discovery, exhibiting potent anticancer, antimicrobial, and antiparasitic properties.[1][2][3][4]

This technical guide provides an in-depth . It covers their synthesis, multifaceted biological activities with a focus on quantitative data, detailed experimental protocols for key assays, and an analysis of their structure-activity relationships (SAR).

Synthesis of Substituted Nitroquinolines

The synthesis of substituted nitroquinolines typically involves two main stages: the construction of the quinoline core followed by nitration, or the use of pre-nitrated starting materials.

Quinoline Core Synthesis

Several classical methods are employed for synthesizing the quinoline scaffold, with the choice depending on the desired substitution pattern and available precursors.

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. It is a robust method but can be harsh and may result in low yields.[5]

-

Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated aldehydes or ketones in the presence of a strong acid. This method offers more flexibility in substituent placement compared to the Skraup synthesis.[5]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or base.[5]

-

Continuous Flow Synthesis: Modern approaches utilize continuous-flow strategies for reactions like nitro reduction followed by intramolecular cyclocondensation, offering improved efficiency and control.[6]

Nitration

Nitration is typically achieved by treating the synthesized quinoline with a mixture of nitric acid and sulfuric acid. The position of the nitro group is directed by the existing substituents on the ring and the reaction conditions. For instance, a thorough study on the nitration of tetrahydroquinoline has been conducted to achieve regioselectivity for the 6-position.[7]

Experimental Protocol: Synthesis of 7-Chloro-6-nitroquinoline

A representative two-step protocol for synthesizing a substituted nitroquinoline is outlined below.

Step 1: Skraup Synthesis of 7-Chloroquinoline [8]

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline, glycerol, and ferrous sulfate heptahydrate.

-

Slowly and carefully add concentrated sulfuric acid to the mixture.

-

Gently heat the mixture to initiate the reaction, which is highly exothermic. Control the temperature as needed.

-

After the initial vigorous reaction subsides, add an oxidizing agent (e.g., nitrobenzene) and continue heating.

-

Once the reaction is complete, allow the mixture to cool and pour it onto crushed ice.

-

Neutralize the solution with a sodium hydroxide solution.

-

Isolate the crude 7-chloroquinoline product, which may be purified by steam distillation or recrystallization.

Step 2: Nitration of 7-Chloroquinoline [8]

-

Dissolve the purified 7-chloroquinoline in concentrated sulfuric acid, maintaining the temperature at or below 0°C using an ice bath.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while vigorously stirring and maintaining the low temperature to control the reaction and ensure regioselectivity.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product will form.

-

Filter the solid, wash it with cold water, and purify by recrystallization from a suitable solvent like ethanol or by column chromatography.

Caption: General workflow for synthesizing substituted nitroquinolines.

Biological Activities

Substituted nitroquinolines exhibit a broad spectrum of biological activities, which are detailed below.

Anticancer Activity

Nitroquinoline derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[9]

Mechanisms of Action:

-

EGFR Inhibition: Certain 3-nitroquinoline derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) kinase, showing prominent inhibitory activities in tumor cell lines that overexpress EGFR.[10]

-

Topoisomerase Inhibition: The carcinogen 4-nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes (Top1cc).[11][12] This trapping of Top1cc contributes to the compound's cytotoxicity.[11]

-

Apoptosis Induction: Heteroannulated 8-nitroquinoline derivatives have been found to induce cell death by apoptosis in breast (MCF-7) and lung (A549) cancer cell lines.[13]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various substituted nitroquinolines have been evaluated against a range of cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 3-Nitroquinolines | A431 (epidermoid), MDA-MB-468 (breast) | Nanomolar to Micromolar range | [10] |

| 8-Hydroxy-2-styryl-quinoline (S3A) | HeLa (cervical) | 2.52 | [14] |

| 8-Nitro-2-styryl-quinolines (SB Series) | HeLa (cervical) | 2.897 - 10.37 | [14] |

| Benzimidazo[1,2-a]quinolines | Five tumor cell lines | 2 - 19 | [15] |

| 6-Nitro-quinolin-4(1H)-one (5a) | HeLa (cervical) | Most active in series | [16] |

| 6-Nitro-2-p-tolylquinolin-4(1H)-one (5a) | K-562 (leukemia) | Most active in series | [16] |

| Pyrano[3,2-c]quinoline (9i) | MCF-7 (breast), A549 (lung) | "Significantly active" | [13] |

Experimental Protocol: MTT Cytotoxicity Assay [16][17]

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight in a suitable culture medium.

-

Compound Treatment: Prepare serial dilutions of the test nitroquinoline compounds. Treat the cells with these various concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline . Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The subject compound, with its distinct substitution pattern, presents a promising scaffold for drug discovery. These notes are intended to guide researchers in the initial characterization and evaluation of this compound's potential as a therapeutic agent. The protocols provided are based on established methodologies for similar quinoline derivatives and are intended to serve as a starting point for further investigation.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available, the basic properties are listed below.

| Property | Value |

| Molecular Formula | C₁₁H₆ClF₃N₂O₂ |

| Molecular Weight | 306.63 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| CAS Number | Not available |

Note: Physical properties such as melting point, boiling point, and solubility should be determined experimentally.

Potential Biological Activities and Applications

The structural motifs present in this compound suggest several potential biological activities. The quinoline core is a well-established pharmacophore in anticancer and anti-inflammatory drug discovery.[1][4] The trifluoromethyl group can enhance metabolic stability and cell permeability, while the nitro group can be involved in bioreductive activation or specific target interactions.[4]

Based on the activities of structurally related compounds, potential applications for investigation include:

-

Anticancer Agent: Quinoline derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[2][3][5][6] The compound could be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.

-

Kinase Inhibitor: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[7][8] Structurally similar nitroquinolines have been investigated as inhibitors of this pathway.

-

Anti-inflammatory Agent: Certain quinoline derivatives possess anti-inflammatory properties.[4] The compound could be evaluated in cellular models of inflammation.

-

Antimalarial Agent: The 4-chloroquinoline scaffold is the basis for several antimalarial drugs.[3]

Experimental Protocols

The following are detailed protocols for the initial biological evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well.

-

Incubate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation

This protocol is to investigate if the compound affects key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

-

Cancer cells treated with this compound at its IC₅₀ concentration.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Protein Extraction:

-

Treat cells with the compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Compare the levels of phosphorylated proteins in treated versus untreated cells.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, as would be determined by the MTT assay.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.5 |

| PC-3 | Prostate Cancer | 12.1 |

Note: This data is for illustrative purposes only and must be determined experimentally.

Visualizations

Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols for High-Throughput Screening of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline